

5-chloro-1H-indazole-3-carbonitrile SMILES notation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-chloro-1H-indazole-3-carbonitrile*

Cat. No.: *B1419124*

[Get Quote](#)

An In-depth Technical Guide to **5-chloro-1H-indazole-3-carbonitrile**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Privileged Indazole Scaffold and the Significance of **5-chloro-1H-indazole-3-carbonitrile**

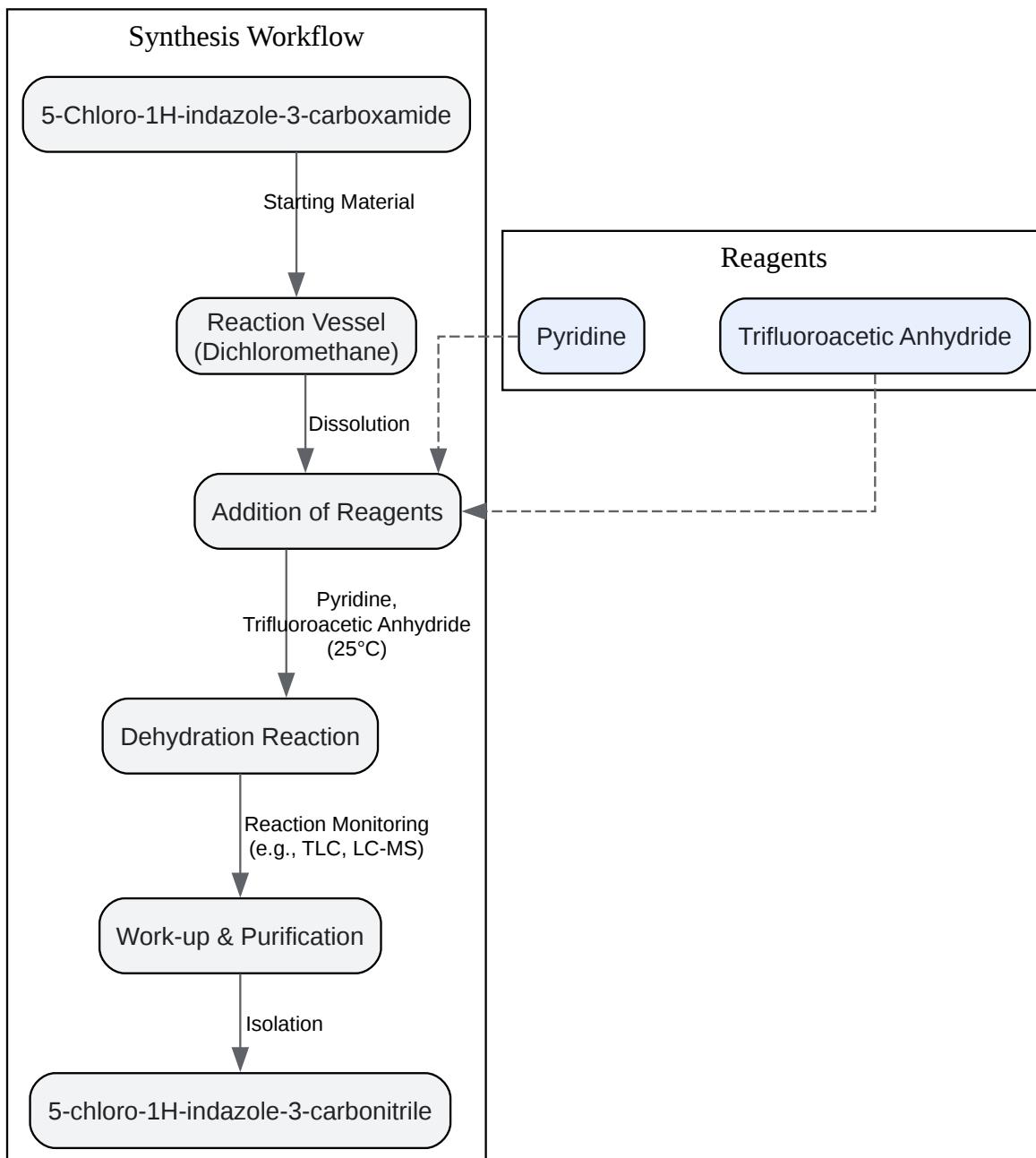
The indazole ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse pharmacological activities.^{[1][2]} As a bioisostere of the naturally occurring indole nucleus, indazole derivatives have been successfully developed into drugs with anti-inflammatory, anti-tumor, and anti-HIV properties, among others.^{[1][2]} The therapeutic success of indazole-containing drugs such as the kinase inhibitors Pazopanib and Axitinib underscores the scaffold's importance.

Within this esteemed class of compounds, **5-chloro-1H-indazole-3-carbonitrile** emerges as a crucial and highly versatile synthetic intermediate.^[3] Its structure is strategically functionalized: the chlorine atom at the 5-position and the nitrile group at the 3-position provide orthogonal chemical handles for further molecular elaboration. The electron-withdrawing nature of these substituents also modulates the electronic properties of the indazole core, influencing its binding characteristics with target proteins. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of **5-chloro-1H-indazole-3-carbonitrile** for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

5-chloro-1H-indazole-3-carbonitrile is typically a solid powder with low solubility in water but good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^[4] Its core structural and chemical identity is defined by the Simplified Molecular-Input Line-Entry System (SMILES) notation, which provides a machine-readable representation of the molecule.

Table 1: Core Properties of **5-chloro-1H-indazole-3-carbonitrile**


Property	Value	Source(s)
Canonical SMILES	C1=CC2=C(C=C1Cl)C(=NN2)C#N	[5][6]
Molecular Formula	C ₈ H ₄ ClN ₃	[5]
Molar Mass	177.59 g/mol	[4]
Appearance	Solid (typically a powder)	[4]
InChIKey	QMIBICADHKQAJK-UHFFFAOYSA-N	[5]

Synthesis Methodologies: A Self-Validating Protocol

The reliable synthesis of **5-chloro-1H-indazole-3-carbonitrile** is paramount for its use in multi-step drug development campaigns. While various synthetic routes to the indazole core exist, a common and efficient method for introducing the 3-carbonitrile group is through the dehydration of the corresponding 3-carboxamide. This transformation is often achieved using a mild dehydrating agent.

An alternative conceptual pathway, widely used for preparing aromatic nitriles, involves the palladium-catalyzed cyanation of a halogenated precursor, such as 3-iodo-1H-indazole. This method offers a robust route to the parent 1H-indazole-3-carbonitrile and can be adapted for substituted analogues.^[7]

Below is a representative workflow for a common synthesis approach.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-chloro-1H-indazole-3-carbonitrile**.

Experimental Protocol: Synthesis from 5-Chloro-1H-indazole-3-carboxamide

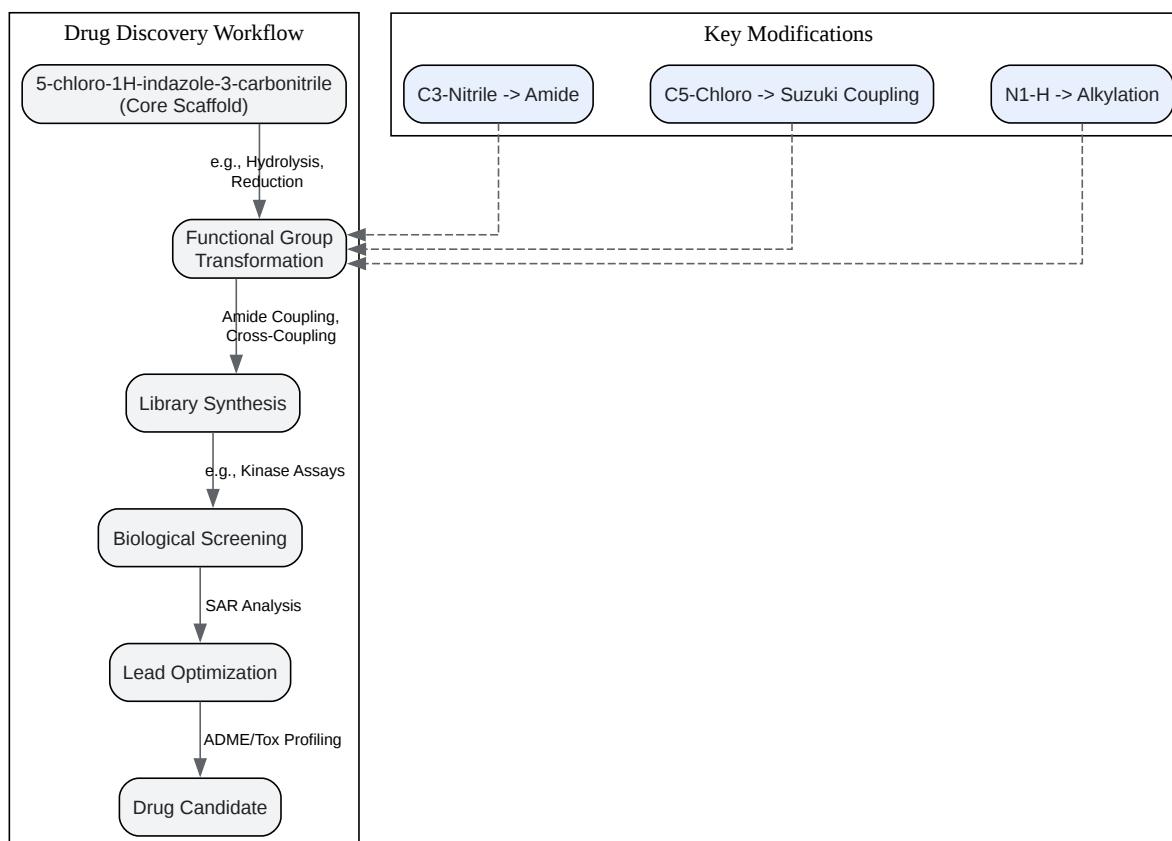
This protocol describes the dehydration of 5-Chloro-1H-indazole-3-carboxamide to yield the target nitrile. The choice of trifluoroacetic anhydride with pyridine as a base is effective for this transformation under mild conditions.[8]

Materials:

- 5-Chloro-1H-indazole-3-carboxamide
- Dichloromethane (DCM), anhydrous
- Pyridine, anhydrous
- Trifluoroacetic anhydride (TFAA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, addition funnel, and standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1H-indazole-3-carboxamide (1.0 equivalent) in anhydrous dichloromethane.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0-3.0 equivalents) to the stirred solution.
- Dehydration: Add trifluoroacetic anhydride (1.5 equivalents) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1-2 hours.[8]


- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure **5-chloro-1H-indazole-3-carbonitrile**.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of **5-chloro-1H-indazole-3-carbonitrile** lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.^{[3][9]} The indazole core is a proven pharmacophore for kinase inhibition, and this specific intermediate provides ideal anchor points for structure-activity relationship (SAR) studies.

- The Nitrile Group (C3-position): The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These functional groups are excellent handles for introducing different side chains to explore the binding pocket of a target enzyme. For instance, the amide can form critical hydrogen bonds with the hinge region of many protein kinases.
- The Chlorine Atom (C5-position): The chloro-substituent can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl groups. This allows for the exploration of solvent-exposed regions of the target, often leading to improved potency and selectivity.
- The Indazole Nitrogen (N1-position): The N-H of the pyrazole ring can be alkylated or arylated to introduce substituents that can modulate pharmacokinetic properties or engage in

additional interactions with the target protein.

[Click to download full resolution via product page](#)

Caption: Role of the scaffold in a typical drug discovery pipeline.

Representative Protocol: In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized from **5-chloro-1H-indazole-3-carbonitrile**, their biological activity must be assessed. The following is a generalized, representative protocol for evaluating the inhibitory activity of derived compounds against a specific protein kinase (e.g., EGFR, FGFR).[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound derived from the indazole scaffold against a target kinase.

Materials:

- Test compounds (dissolved in 100% DMSO to create stock solutions)
- Recombinant human kinase enzyme
- Kinase-specific substrate (e.g., a biotinylated peptide)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- Detection reagents (e.g., HTRF, luminescence-based, or radioactive systems)
- Microplate reader compatible with the detection method
- 384-well microplates

Procedure:

- **Compound Preparation:** Perform serial dilutions of the test compound stock solutions in an appropriate buffer or DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
- **Reaction Mixture:** In each well of the microplate, add the assay buffer, the recombinant kinase enzyme, and the test compound at its desired final concentration. Allow for a pre-

incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

- **Initiation of Reaction:** Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (K_m) for the specific enzyme to ensure competitive binding can be accurately measured.
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 25 °C or 30 °C) for a fixed period (e.g., 60 minutes). The time should be within the linear range of the enzymatic reaction.
- **Reaction Termination and Detection:** Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer). Add the detection reagents according to the manufacturer's protocol. This step typically quantifies the amount of phosphorylated substrate.
- **Data Analysis:** Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a chemical intermediate, **5-chloro-1H-indazole-3-carbonitrile** must be handled with appropriate care. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed and may cause skin and eye irritation.[12][13]

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12][14]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12]
- **Storage:** Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[4]

Conclusion

5-chloro-1H-indazole-3-carbonitrile is more than a mere chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the indazole scaffold. Its dual functionalization at the C3 and C5 positions provides chemists with the synthetic flexibility required to conduct extensive SAR studies, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its synthesis, properties, and handling is essential for any research professional aiming to unlock the full potential of this privileged scaffold in the quest for novel therapeutics.

References

- PubChem. **5-chloro-1h-indazole-3-carbonitrile** (C8H4CIN3).
- Angene Chemical. Safety Data Sheet.
- MySkinRecipes. Methyl 5-Chloro-1H-indazole-3-carboxylate.
- Chem-Impex. **5-Chloro-1H-indazole-3-carbonitrile**.
- Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*, 27(15), 4984.
- Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*, 14(10), 1855-1881.
- Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile.
- Edmondson, S. D., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. *Journal of Medicinal Chemistry*, 54(1), 262–276.
- Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. *Molecules*, 22(10), 1735.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]
- 4. 5-Chloro-1H-Indazole-3-Carbonitrile | Chemical Properties, Uses, Safety, Supplier Information – China Indazole Manufacturer [nj-finechem.com]
- 5. PubChemLite - 5-chloro-1h-indazole-3-carbonitrile (C8H4CIN3) [pubchemlite.lcsb.uni.lu]
- 6. bocsci.com [bocsci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 5-Chloro-1H-indazole-3-carboxylate [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. angenechemical.com [angenechemical.com]
- 15. aksci.com [aksci.com]
- To cite this document: BenchChem. [5-chloro-1H-indazole-3-carbonitrile SMILES notation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419124#5-chloro-1h-indazole-3-carbonitrile-smiles-notation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com